(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylidene group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methylidene group through a series of reactions involving appropriate reagents and catalysts. The final step usually involves the formation of the hexanoic acid moiety under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The amino and methylidene groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.
Medicine
In medicine, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The methylidene group also plays a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5-methyl-2-methylidenehexanoic acid: Lacks the Boc protecting group, making it more reactive.
(4S)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Contains a different protecting group, which affects its reactivity and stability.
(4S)-4-{[(methoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group in (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid makes it unique. This group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(4S)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-8(2)10(7-9(3)11(15)16)14-12(17)18-13(4,5)6/h8,10H,3,7H2,1-2,4-6H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
VCUCTKFAOUPOPT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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